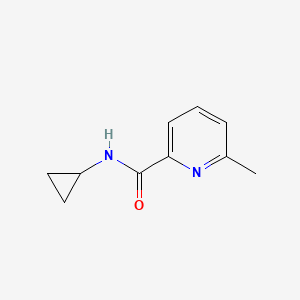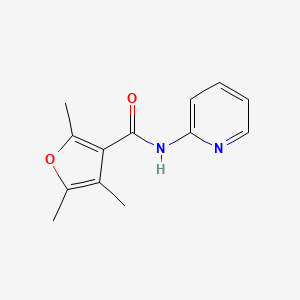
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, also known as TAK-659, is a small-molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of protein kinase BTK, which is an important factor in the growth and proliferation of cancer cells.
Mécanisme D'action
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide works by inhibiting the activity of protein kinase BTK, which is an important factor in the growth and survival of cancer cells. By blocking this activity, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide can effectively slow down or stop the growth of cancer cells, making it a promising candidate for future cancer treatments.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in certain animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its high level of selectivity for BTK, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any experimental tool, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide also has its limitations, including its high cost and the need for specialized expertise to synthesize and use the compound.
Orientations Futures
There are many potential future directions for research on 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, including further studies on its effectiveness in treating various types of cancer, as well as investigations into its potential use in treating other diseases. Additionally, researchers may explore ways to optimize the synthesis and delivery of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, in order to make it more accessible and cost-effective for use in the lab and in clinical settings.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide involves several steps, including the reaction of 2,4,5-trimethylpyridine with furan-3-carboxylic acid, followed by a series of chemical modifications to produce the final compound. The process is complex and requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been the subject of numerous studies in recent years, with researchers investigating its potential use in treating various types of cancer. In preclinical studies, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells, particularly in cases where other treatments have failed.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)17-10(3)12(8)13(16)15-11-6-4-5-7-14-11/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGARURBGLPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)


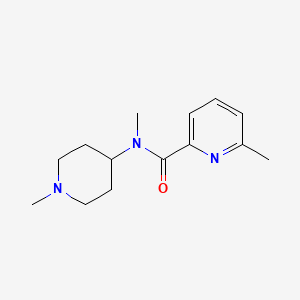

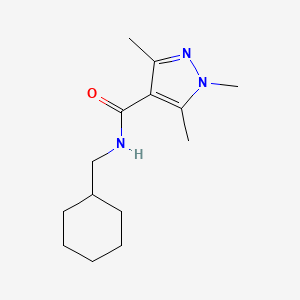

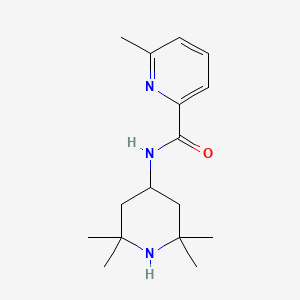

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
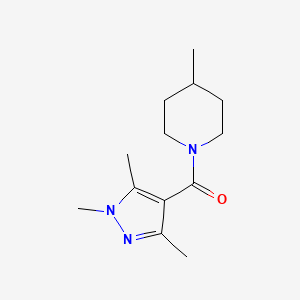
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
